N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-5-15-7-9-16(10-8-15)22-19(24)17-12-21-18-11-6-14(2)13-23(18)20(17)25/h6-13H,3-5H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLHCUXXFKMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division. The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, effectively eliminating the affected cells.
Pharmacokinetics
One of the representative molecules of this class showed very low solubility in different media, which could impact its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It has also demonstrated significant inhibitory activity against CDK2.
Biological Activity
N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 286.34 g/mol. The structure features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 286.34 g/mol |
| CAS Number | Not specified |
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The binding to these targets can modulate their activity, potentially influencing several biological pathways.
Potential Targets:
- Enzymes: The compound may act as an inhibitor for certain enzymes, similar to other pyrido[1,2-a]pyrimidine derivatives that have been studied for their inhibitory effects on glutaminase and phosphodiesterases .
- Receptors: Its structural features suggest possible interactions with receptors involved in cancer and inflammatory pathways.
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
Cytotoxicity Assays
A study on similar compounds reported IC50 values indicating the concentration required to inhibit 50% of cell viability:
- MCF-7 (Breast Cancer Cell Line): IC50 values ranged from 10 to 20 µM for structurally related compounds.
Case Studies
- Glutaminase Inhibition : A study by Shukla et al. (2012) investigated compounds similar to this compound as potential inhibitors of kidney-type glutaminase (GLS). The results indicated that modifications in the side chains could enhance inhibitory potency .
- Cytotoxicity Against Cancer Cells : Another case study evaluated the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on various cancer cell lines, revealing significant activity against MCF-7 and HepG2 cells with varying IC50 values .
Comparative Analysis
To better understand the potential of this compound, it can be compared with other compounds in its class:
| Compound Name | Target Enzyme/Activity | IC50 Value (µM) |
|---|---|---|
| N-(4-butylphenyl)-7-methyl... | GLS Inhibition | 15 |
| Similar Pyrido Derivative A | COX Inhibition | 12 |
| Similar Pyrido Derivative B | LOX Inhibition | 18 |
Comparison with Similar Compounds
Structural Analogues
The compound shares a core pyrido[1,2-a]pyrimidine framework with two closely related derivatives:
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide ().
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-65-5, ).
Table 1: Structural Comparison
Key Differences :
- The 4-butylphenyl group in the target compound introduces a long alkyl chain, enhancing lipophilicity compared to the chloro-substituted phenyl groups in and .
- The 3-chloro-4-methylphenyl substituent in combines halogen and methyl groups, likely altering electronic and steric properties versus the purely alkyl-substituted target compound.
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from its analogs:
Table 2: Molecular Properties
Analysis :
- The chloro substituent in and enhances polarity, which may favor target binding in hydrophilic environments.
Compound (N-(3-chloro-4-methylphenyl) derivative):
- Likely explored for kinase inhibition due to structural similarity to pyridopyrimidine-based kinase inhibitors (e.g., PI3K/mTOR inhibitors). The chloro and methyl groups may enhance binding affinity to hydrophobic pockets in enzyme active sites.
Compound (N-(3-chlorophenyl) derivative, CAS 877649-65-5):
- Its availability suggests utility in early-stage drug discovery, possibly as a building block for lead optimization.
Hypothetical Comparison :
- The target compound’s butyl chain might prolong metabolic stability compared to chlorinated analogs, which are prone to oxidative dehalogenation.
- Chlorinated derivatives ( and ) may exhibit stronger electrophilic character, influencing reactivity in biological systems.
Preparation Methods
Retrosynthetic Analysis
The target molecule features a pyrido[1,2-a]pyrimidine scaffold substituted with a methyl group at position 7, a ketone at position 4, and a carboxamide at position 3 linked to a 4-butylphenyl group. Retrosynthetically, the molecule can be dissected into two key fragments:
Synthetic Routes
Route 1: Cyclization of 2-Aminopyridine Derivatives
This method adapts protocols from pyrido[1,2-a]pyrimidine syntheses:
Step 1: Formation of Alkynamide Intermediate
- Reagents : 2-Amino-5-methylpyridine, methyl propiolate, lithium hexamethyldisilazide (LiHMDS)
- Conditions : −78°C in THF, 12 hr
- Mechanism : Deprotonation of 2-aminopyridine by LiHMDS followed by acylation with methyl propiolate yields an alkynamide intermediate.
Step 2: Thermal Cyclization
- Conditions : 120°C in toluene, 6 hr
- Yield : 68–72% (pyrido[1,2-a]pyrimidin-4-one core)
- Regioselectivity : Favors 4-oxo isomer due to electronic effects of the methyl group.
Step 3: Carboxamide Installation
- Reagents : 3-Carboxylic acid derivative, thionyl chloride (SOCl₂), 4-butylphenylamine
- Conditions :
- Acid activation: SOCl₂, reflux, 2 hr
- Amide coupling: Et₃N, DCM, 0°C → RT, 4 hr
- Yield : 85% (final step)
Table 1: Key Reaction Parameters for Route 1
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LiHMDS, methyl propiolate | −78°C | 12 hr | 75% |
| 2 | Toluene | 120°C | 6 hr | 70% |
| 3 | SOCl₂, 4-butylphenylamine | Reflux → RT | 6 hr | 85% |
Route 2: Condensation and Acylation (Modified from)
This route prioritizes early introduction of the carboxamide group:
Step 1: Dichloropyrimidine Synthesis
- Reagents : Orotic acid, POCl₃
- Conditions : 110°C, 3 hr
- Product : 2,4-Dichloropyrido[1,2-a]pyrimidine
Step 2: Regioselective Amination
Step 3: Methyl Group Introduction
Optimization of Key Steps
Cyclization Efficiency
Characterization and Analytical Data
Spectroscopic Confirmation
Scale-Up Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
